N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
N-Cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic carboxamide derivative characterized by a pyrido[1,2-a]pyrimidine core substituted with a hydroxy group at position 2, a ketone at position 4, and a cyclohexyl carboxamide moiety at position 2. This scaffold shares structural similarities with tricarbonylmethane-derived heterocycles, which are known for their pharmacological versatility, particularly in analgesic and anti-inflammatory applications .
Properties
IUPAC Name |
N-cyclohexyl-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-13(16-10-6-2-1-3-7-10)12-14(20)17-11-8-4-5-9-18(11)15(12)21/h4-5,8-10,20H,1-3,6-7H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAZVAVJRRFJOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N=C3C=CC=CN3C2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the ethyl esters of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids can be used as starting materials . These esters undergo amidation with primary amines, such as cyclohexylamine, to form the desired carboxamide . The reaction conditions often require an excess of amine to drive the reaction to completion and may involve the use of solvents like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols or amines .
Scientific Research Applications
N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential analgesic properties.
Biological Research: The compound’s ability to interact with specific biological targets makes it a valuable tool in studying cellular pathways and mechanisms.
Pharmaceutical Development: Due to its unique structure, this compound is being explored as a lead compound for the development of new drugs.
Industrial Applications: The compound’s chemical stability and reactivity make it useful in various industrial processes, including the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity . For example, it may inhibit specific enzymes involved in pain signaling pathways, thereby exerting its analgesic effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural profiles of N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can be contextualized by comparing it to analogs with variations in the heterocyclic core, substituents, and biological activities. Key comparisons are summarized below:
Table 1: Structural and Pharmacological Comparison of Pyrido-Pyrimidine Carboxamides
Key Observations
Core Structure Modifications: The pyrido[1,2-a]pyrimidine core is common in all compounds except for the pyrrolo-thieno-pyrimidine derivative (), which incorporates a sulfur-containing thieno ring. This modification alters electronic properties and may impact target selectivity .
Substituent Effects: Amide Group: The cyclohexyl group in the target compound contrasts with benzyl (), butyl (), and 4-chlorophenyl () substituents. Cyclohexyl’s lipophilicity may enhance membrane permeability but reduce solubility compared to aromatic groups. Methyl Groups: Positional methyl substitutions (e.g., 9-methyl in -methyl in ) influence steric interactions.
Pharmacological Activity: Analgesic activity is prominent in N-benzyl derivatives (), attributed to bioisosteric mimicry of 4-hydroxyquinolin-2-ones, which interact with opioid or COX pathways . The hexahydro derivative () demonstrated anti-ulcer activity, likely due to reduced ring strain and improved binding to gastrointestinal targets like H₂ receptors .
Synthetic Yields: N-Benzyl derivatives were synthesized in ethanol via amidation with high purity (confirmed by NMR and elemental analysis) . Pyrrolo-thieno-pyrimidine carboxamides () achieved 81% yield, suggesting efficient synthetic routes for complex heterocycles .
Research Findings and Implications
- Bioisosterism: The pyrido[1,2-a]pyrimidine core serves as a bioisostere for 4-hydroxyquinolin-2-ones, retaining analgesic activity while offering improved metabolic resistance due to reduced aromatic oxidation .
- Therapeutic Scope: Structural variations (e.g., hexahydro saturation, thieno incorporation) enable diversification into non-analgesic applications, such as gastrointestinal protection or kinase inhibition (inferred from thieno-pyrimidines’ known roles) .
- Structure-Activity Relationship (SAR) : The hydroxy-oxo motif is critical for activity, while the carboxamide substituent modulates pharmacokinetics rather than potency. For example, cyclohexyl’s bulk may prolong half-life but requires formulation optimization for solubility.
Biological Activity
N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is . Its unique structure includes a cyclohexyl group, a hydroxyl group, and a carboxamide functional group, which contribute to its reactivity and biological activity. The compound's crystal structure has been elucidated through X-ray diffraction, providing insights into its bond lengths and angles essential for understanding its chemical behavior .
Analgesic and Anti-inflammatory Properties
Research indicates that this compound exhibits analgesic and anti-inflammatory properties. These activities suggest its potential utility in treating conditions characterized by pain and inflammation. The specific mechanisms of action are still under investigation, but preliminary studies indicate interactions with biological targets related to pain pathways .
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. In vitro tests have shown that derivatives of pyrido[1,2-a]pyrimidine structures can exert potent anticancer effects against various cancer cell lines. For example, compounds with similar structural features demonstrated reduced viability in A549 lung adenocarcinoma cells when exposed to concentrations around 100 µM . The structure-dependent nature of these compounds indicates that modifications can enhance their anticancer efficacy.
Study 1: Anticancer Efficacy Testing
A study evaluated the cytotoxic effects of N-cyclohexyl derivatives on A549 cells using the MTT assay. The results indicated that certain structural modifications significantly improved anticancer activity while minimizing toxicity to non-cancerous cells. For instance, compounds with specific substitutions reduced cell viability to as low as 61% compared to untreated controls .
Study 2: Antimicrobial Activity
In addition to anticancer properties, related compounds have been tested for antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. The results suggest that these pyrido-pyrimidine derivatives possess promising antimicrobial effects, highlighting their potential as therapeutic agents against resistant pathogens .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with anthranilic acid derivatives.
- Reagents : Various reagents are employed under controlled conditions to promote the formation of the desired product.
- Purification : Post-synthesis purification is often achieved through recrystallization or chromatography techniques.
Optimizing these conditions is crucial for maximizing yield and minimizing by-products .
Applications
This compound has several potential applications:
- Medicinal Chemistry : As a candidate for analgesic and anti-inflammatory drug development.
- Antimicrobial Research : Potential use in developing treatments for infections caused by resistant bacteria.
- Anticancer Drug Development : Its structure offers a scaffold for creating new anticancer agents targeting various cancer types.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
